REACTION_CXSMILES
|
S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].[C:13]([OH:18])(=[O:17])[C:14]([CH3:16])=[CH2:15].[C:19]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[CH:20]=[CH2:21]>O>[C:13]([OH:18])(=[O:17])[C:14]([CH3:16])=[CH2:15].[C:19]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[CH:20]=[CH2:21] |f:0.1.2,6.7|
|
Name
|
resin
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
Igepal CO-630 sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Name
|
Igepal CO-630 sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Nitrogen purge
|
Type
|
TEMPERATURE
|
Details
|
To the kettle was being heated to the final temperature
|
Type
|
CUSTOM
|
Details
|
a pre-emulsion was prepared which
|
Type
|
CUSTOM
|
Details
|
The pre-emulsion was placed in a pressure-equalizing addition funnel
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
dropwise addition of the pre-emulsion
|
Type
|
ADDITION
|
Details
|
Although addition
|
Type
|
WAIT
|
Details
|
the reaction was stopped after 30 minutes because of complete coagulation
|
Duration
|
30 min
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)O.C(C=C)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |